
5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Amino-8-fluoro-6-metilquinolina-2-carbaldehído es un derivado de quinolina fluorado con la fórmula molecular C₁₁H₉FN₂O y un peso molecular de 204,2 g/mol . Este compuesto es notable por su estructura única, que incluye un grupo amino, un átomo de flúor y un grupo carbaldehído unido a un anillo de quinolina. Se utiliza principalmente en entornos de investigación y desarrollo, particularmente en los campos de los productos farmacéuticos y la síntesis química .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Amino-8-fluoro-6-metilquinolina-2-carbaldehído normalmente implica reacciones orgánicas de varios pasosLas condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de fabricación a granel que utilizan rutas sintéticas similares pero a mayor escala. Estos métodos a menudo incorporan técnicas avanzadas como reactores de flujo continuo y síntesis automatizada para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-Amino-8-fluoro-6-metilquinolina-2-carbaldehído experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El grupo carbaldehído se puede oxidar para formar ácidos carboxílicos.
Reducción: El grupo carbaldehído se puede reducir para formar alcoholes.
Sustitución: Los grupos amino y flúor pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción como la temperatura, el pH y la elección del disolvente son cruciales para optimizar estas reacciones .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación del grupo carbaldehído produce ácidos carboxílicos, mientras que la reducción produce alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
El 5-Amino-8-fluoro-6-metilquinolina-2-carbaldehído tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda fluorescente debido a sus propiedades estructurales únicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del 5-Amino-8-fluoro-6-metilquinolina-2-carbaldehído no se comprende completamente, pero se cree que interactúa con varios objetivos y vías moleculares. En los sistemas biológicos, puede actuar uniéndose a proteínas o enzimas específicas, modulando así su actividad. Se necesita más investigación para dilucidar los objetivos y vías moleculares exactas involucradas .
Comparación Con Compuestos Similares
Compuestos similares
5-Amino-6-fluoro-8-metilquinolina-2-carbaldehído: Estructura similar pero con diferentes posiciones de los grupos flúor y metilo.
8-Fluoroquinolina-2-carbaldehído: Carece de los grupos amino y metilo, lo que lo hace menos versátil en ciertas reacciones.
Unicidad
El 5-Amino-8-fluoro-6-metilquinolina-2-carbaldehído es único debido a su combinación específica de grupos funcionales, que confieren una reactividad y selectividad distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C11H9FN2O |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
5-amino-8-fluoro-6-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-6-4-9(12)11-8(10(6)13)3-2-7(5-15)14-11/h2-5H,13H2,1H3 |
Clave InChI |
DPSUAQFILOTTRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1N)C=CC(=N2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
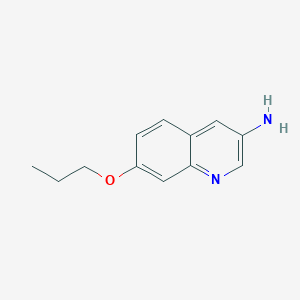
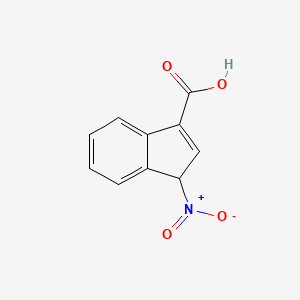
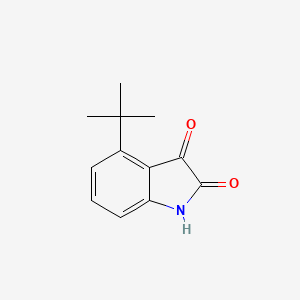



![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)
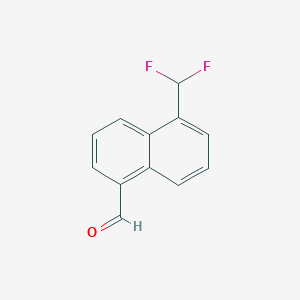
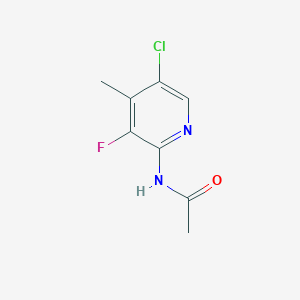
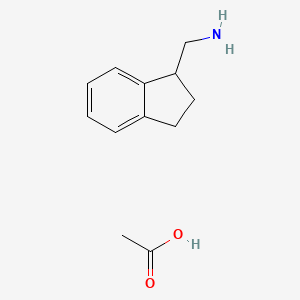
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11898066.png)

